molecular formula C9H9BO4 B151833 (5-Methoxybenzofuran-2-yl)boronic acid CAS No. 551001-79-7

(5-Methoxybenzofuran-2-yl)boronic acid

Cat. No.: B151833
CAS No.: 551001-79-7
M. Wt: 191.98 g/mol
InChI Key: XLIQZZGLIJLKTF-UHFFFAOYSA-N
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Description

(5-Methoxybenzofuran-2-yl)boronic acid is an organic compound with the molecular formula C9H9BO4 It is a boronic acid derivative of benzofuran, characterized by the presence of a methoxy group at the 5-position of the benzofuran ring

Mechanism of Action

Target of Action

The primary target of (5-Methoxybenzofuran-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound has high gi absorption . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction conditions for the SM cross-coupling reaction are exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxybenzofuran-2-yl)boronic acid typically involves the lithiation of 5-methoxybenzofuran followed by borylation. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage conditions to maintain the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxybenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 2-position.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Halogenated or nitro-substituted benzofuran derivatives.

Scientific Research Applications

(5-Methoxybenzofuran-2-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a pharmacophore in drug design and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylbenzofuran-2-yl)boronic acid
  • (5-Bromobenzofuran-2-yl)boronic acid
  • (5-Fluorobenzofuran-2-yl)boronic acid
  • (5-Chlorobenzofuran-2-yl)boronic acid

Uniqueness

(5-Methoxybenzofuran-2-yl)boronic acid is unique due to the presence of the methoxy group, which can enhance its solubility and influence its electronic properties. This makes it particularly useful in certain synthetic applications where electronic effects play a crucial role in the reactivity and selectivity of the compound .

Properties

IUPAC Name

(5-methoxy-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIQZZGLIJLKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623527
Record name (5-Methoxy-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551001-79-7
Record name (5-Methoxy-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium 2.5M in hexanes (5.6 mL) was added slowly to a solution of 5-methoxybenzofuran (13.5 mmol) in dry THF (30 mL) at −78° C. After 1 h stirring at −78° C., triisopropylborate (27.0 mmol) was added dropwise and the mixture was stirred for another 20 min at −78° C. The dry ice bath was removed and HCl 2N (aq. 40 mL) was added and the mixture allowed to warm to r.t. and then poured in water (50 mL). The resulting aqueous solution was extracted with ether, the organic layer was washed with brine, dried over MgSO4, filtered and concentrated under vacuum to afford the title compound as a beige powder (2.40 g). 1H NMR δ ppm 8.49 (s, 2 H) 7.45 (d, 1 H) 7.38 (s, 1 H) 7.18 (d, 1 H) 6.93 (dd, 1 H) 3.78 (s, 3 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
5.6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
27 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Methoxybenzofuran (5.3 g, 35.8 mmol) was dissolved in anhydrous THF (120 mL) and cooled to −30° C. The solution was treated with n-BuLi (18 mL, 45 mmol, 2.5 M in hexanes) over 30 min, maintaining the internal temperature at −30° C. during the addition to give a yellow solution. After 1 h at −30° C., tributyl borate (12.2 mL, 45.1 mmol) was added over 10 min and the solution became pale yellow. The resulting solution was allowed to warm slowly to 14° C. over 12 h, then was quenched with 6 M HCl (50 mL) and extracted with EtOAc (150 mL). The organics were washed with water, then brine and dried over MgSO4. After filtration, the organic solution was concentrated and the boronic acid precipitated by the addition of hexanes. The solid was filtered and washed with hexanes to give an off-white solid (3.95 g, 48%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three
Name
Yield
48%

Synthesis routes and methods III

Procedure details

The solution of 5-methoxybenzofuran (1.0 g, 6.76 mmol) in dry tetrahydrofuran (50 mL) was kept below −60° C. under nitrogen, while BuLi (8.10 mmol, 2.5M solution in hexane) was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C., followed by dropwise addition of triisopropyl borate (3.8 g, 20.21 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (30 mL, 2N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 mL). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give 5-methoxybenzofuran-2-ylboronic acid (986 mg, 76%), which was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 mmol
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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